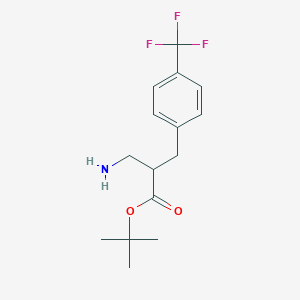
Tert-butyl 2-(aminomethyl)-3-(4-(trifluoromethyl)phenyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 2-(aminomethyl)-3-(4-(trifluoromethyl)phenyl)propanoate is an organic compound that features a tert-butyl ester group, an aminomethyl group, and a trifluoromethyl-substituted phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(aminomethyl)-3-(4-(trifluoromethyl)phenyl)propanoate typically involves multiple steps. One common approach is to start with the appropriate trifluoromethyl-substituted benzaldehyde, which undergoes a series of reactions including reductive amination and esterification to introduce the aminomethyl and tert-butyl ester groups, respectively. The reaction conditions often involve the use of reducing agents such as sodium borohydride and catalysts like palladium on carbon.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety. The use of continuous flow chemistry allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds, making the process more versatile and sustainable .
化学反応の分析
Types of Reactions
Tert-butyl 2-(aminomethyl)-3-(4-(trifluoromethyl)phenyl)propanoate can undergo various types of chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form imines or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group can yield imines, while reduction of the ester group can produce alcohols.
科学的研究の応用
Chemistry
In chemistry, tert-butyl 2-(aminomethyl)-3-(4-(trifluoromethyl)phenyl)propanoate is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl-substituted phenyl groups on biological activity. It serves as a model compound for understanding how such substitutions influence molecular interactions with biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making this compound a promising lead for drug development.
Industry
In the industrial sector, this compound is used in the production of agrochemicals and materials. Its unique properties, such as thermal stability and resistance to degradation, make it suitable for various applications in these fields.
作用機序
The mechanism of action of tert-butyl 2-(aminomethyl)-3-(4-(trifluoromethyl)phenyl)propanoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.
類似化合物との比較
Similar Compounds
Tert-butyl 2-(aminomethyl)-3-phenylpropanoate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Tert-butyl 2-(aminomethyl)-3-(4-methyl)phenylpropanoate: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and stability.
Tert-butyl 2-(aminomethyl)-3-(4-chloromethyl)phenylpropanoate: Features a chloromethyl group, which can undergo different substitution reactions compared to the trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in tert-butyl 2-(aminomethyl)-3-(4-(trifluoromethyl)phenyl)propanoate imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets. These features make it distinct from other similar compounds and highlight its potential in various applications.
特性
CAS番号 |
925889-77-6 |
|---|---|
分子式 |
C15H20F3NO2 |
分子量 |
303.32 g/mol |
IUPAC名 |
tert-butyl 2-(aminomethyl)-3-[4-(trifluoromethyl)phenyl]propanoate |
InChI |
InChI=1S/C15H20F3NO2/c1-14(2,3)21-13(20)11(9-19)8-10-4-6-12(7-5-10)15(16,17)18/h4-7,11H,8-9,19H2,1-3H3 |
InChIキー |
IIMCXALOJHOOLR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)C(F)(F)F)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![L-Cysteinamide, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-prolyl-S-(triphenylmethyl)-](/img/structure/B11828620.png)
![(R)-4-Amino-1-(1-(tert-butoxycarbonyl)piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid](/img/structure/B11828628.png)
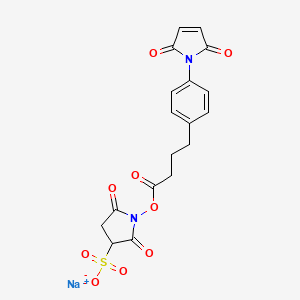
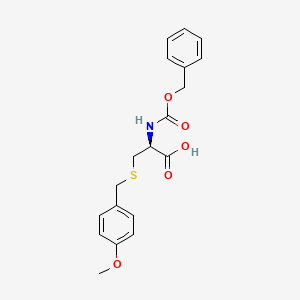
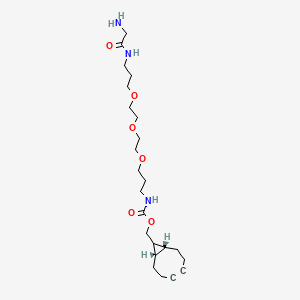
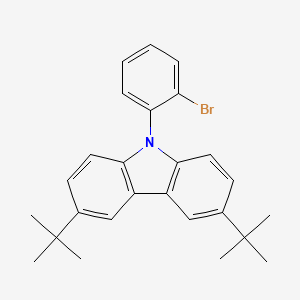
![tert-butyl N-[(Z)-[4-(3-chlorophenyl)phenyl]methylideneamino]carbamate](/img/structure/B11828651.png)
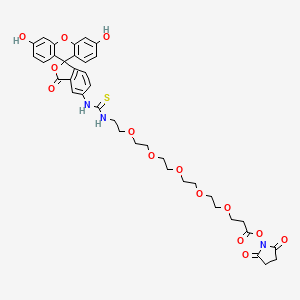
![Tert-butyl({1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamoyl)amine](/img/structure/B11828670.png)
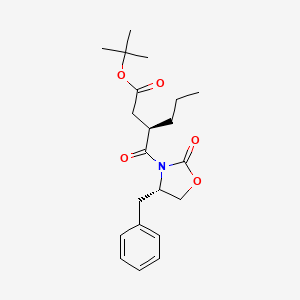
![Ethyl 7-(benzyl(methyl)amino)-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11828685.png)

![4-Bromo-7-(4-Methylbenzenesulfonyl)-7H-Pyrrolo[2,3-D]Pyrimidine](/img/structure/B11828696.png)

